molecular formula C18H19N3O4S B2435732 N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide CAS No. 899964-42-2

N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

Cat. No. B2435732
CAS RN: 899964-42-2
M. Wt: 373.43
InChI Key: KFFUWEMIESPQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research into thiophene and quinoline derivatives often focuses on their synthesis and reactivity. For example, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride leading to various derivatives after subsequent reactions showcases the interest in synthesizing novel compounds for further application studies. Such research is foundational in developing materials with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (Aleksandrov et al., 2020).

Polymorphism and Pharmaceutical Applications

The study of polymorphic forms of quinoline derivatives, as seen in the work on compounds with diuretic properties, illustrates the relevance of structural studies in the development of pharmaceuticals. Understanding polymorphism is crucial for the development of drugs with improved bioavailability, stability, and solubility (Shishkina et al., 2018).

Ligands for Catalysis

Quinoline derivatives are also explored as ligands in catalytic processes, reflecting their importance in synthetic chemistry. The development of chiral phosphine ligands based on quinoline structures for use in rhodium-catalyzed asymmetric hydrogenation demonstrates the application of these compounds in enantioselective synthesis, a critical aspect of pharmaceutical production (Imamoto et al., 2012).

Corrosion Inhibition

Thiophene and quinoline derivatives have been investigated as corrosion inhibitors, highlighting their potential in protecting metals from corrosion, which is vital for extending the life of metal structures and components in industrial applications (Benmahammed et al., 2020).

Antimicrobial and Antitubercular Agents

The antimicrobial and antitubercular activities of thiophene and quinoline derivatives underscore their potential in developing new therapeutics. Research into novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones for antimycobacterial activity against Mycobacterium tuberculosis highlights the ongoing search for effective treatments for infectious diseases (Kantevari et al., 2011).

properties

IUPAC Name

N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-9-7-19-16(23)17(24)20-13-5-6-14-12(11-13)3-1-8-21(14)18(25)15-4-2-10-26-15/h2,4-6,10-11,22H,1,3,7-9H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFUWEMIESPQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCO)N(C1)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.